N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
Description
This compound is a diamide featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group and a 4-fluorophenylmethyl moiety. The ethanediamide bridge connects these groups, conferring rigidity and influencing molecular interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-28-19-5-3-2-4-18(19)22(10-12-29-13-11-22)15-25-21(27)20(26)24-14-16-6-8-17(23)9-7-16/h2-9H,10-15H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHVUSERYAZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 357.4 g/mol. The structure features a fluorophenyl group, a methoxyphenyl group, and an oxan-4-ylmethyl moiety, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxan-4-ylmethyl Intermediate : This is achieved through the reaction of 2-methoxyphenyl with an oxane derivative.
- Fluorination : A fluorinating agent such as diethylaminosulfur trifluoride (DAST) is employed to introduce the fluorine atom.
- Coupling with Benzamide : The final step involves coupling the fluorinated intermediate with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or EDC in the presence of a catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxyphenyl group enhances binding affinity and specificity. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit cholinesterases, which are critical in neurotransmission processes. Studies indicate that similar compounds exhibit IC50 values comparable to known inhibitors like tacrine .
- Modulation of Receptor Function : The compound may influence receptor activities through competitive or non-competitive mechanisms.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Cholinesterase Inhibition
In a study focusing on cholinesterase inhibitors, derivatives similar to this compound were synthesized and tested. The results indicated significant inhibition of acetylcholinesterase, with certain derivatives showing selectivity over butyrylcholinesterase .
Case Study 2: Antioxidant Activity
Another investigation explored the antioxidant potential of structurally related compounds. These studies employed various assays to measure free radical scavenging activity, revealing that some derivatives effectively reduced oxidative stress markers in vitro.
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C21H24FNO3 | Cholinesterase Inhibition | TBD |
| Tacrine | C13H14N2O | Cholinesterase Inhibition | 0.1 - 0.5 |
| Donepezil | C24H29NO3 | Cholinesterase Inhibition | 0.5 - 1 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Oxane/Oxazinan Rings
a) N'-(3-Fluoro-4-methylphenyl)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide (BF38450)
- Structural Differences : The 3-fluoro-4-methylphenyl group replaces the 4-fluorophenylmethyl moiety.
- Implications : The altered substitution pattern may reduce steric hindrance while increasing lipophilicity compared to the target compound .
- Molecular Weight : 400.44 g/mol (vs. ~407–420 g/mol estimated for the target compound).
b) N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
- Structural Differences : An oxazinan ring replaces the oxane core, with a sulfonyl group at position 3.
- Molecular Weight : 479.52 g/mol.
Bisamide Derivatives with Varied Substituents
a) N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44)
- Structural Differences : A bisamide with a 4-chlorophenyl linker and trifluoromethylphenyl termini.
- Implications : The trifluoromethyl groups increase electron-withdrawing effects and metabolic stability but may reduce solubility compared to the methoxy group in the target compound .
- Molecular Weight : 526.85 g/mol.
b) N,N′-((4-(Diethylamino)phenyl)methylene)dipentanamide (Compound 58)
- Structural Differences: A diethylamino group and flexible pentanamide chains replace the rigid oxane and fluorophenyl groups.
- Implications: Increased flexibility and basicity (due to diethylamino) may enhance interaction with charged targets but reduce selectivity .
Oxamide Derivatives with Halogenated Substitutents
a) N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound and analogs (e.g., BF38450) are likely synthesized via condensation of substituted benzaldehydes with amides, as seen in bisamide derivatives .
- Biological Activity : Fluorine and methoxy groups in the target compound may enhance target binding through electronegativity and π-stacking, respectively. Sulfonyl-containing analogs (e.g., ) show promise for high-resolution crystallography applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
